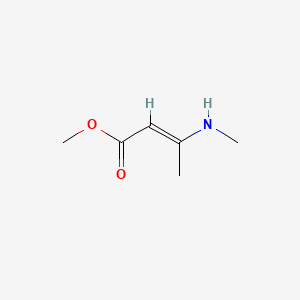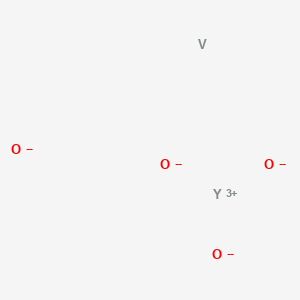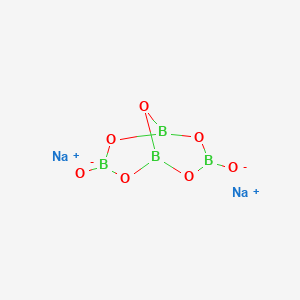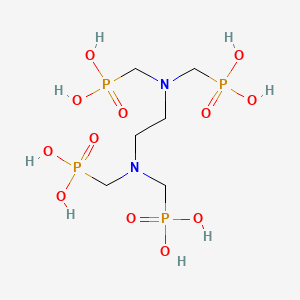
Bis(cyclopentadienyl)niobium(IV) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)niobium(IV) dichloride, also known as Niobocene dichloride, is a brown solid that is used as a starting reagent for the synthesis of other organoniobium compounds . It has the empirical formula C10H10Cl2Nb and a molecular weight of 294.00 .
Molecular Structure Analysis
The compound adopts a pseudotetrahedral structure with two cyclopentadienyl and two chloride substituents attached to the metal . The Cl-Nb-Cl angle of 85.6° is narrower than in zirconocene dichloride (97.1°) but wider than in molybdocene dichloride (82°) .Chemical Reactions Analysis
Bis(cyclopentadienyl)niobium(IV) dichloride is used as a catalyst for chain growth in controlled polymerization reactions, reduction elimination reactions, and olefin polymerization reactions .Physical And Chemical Properties Analysis
Bis(cyclopentadienyl)niobium(IV) dichloride is a paramagnetic brown solid . It is soluble in water through hydrolysis and sparingly soluble in chlorocarbons .Applications De Recherche Scientifique
Electron Spin Resonance and Electrochemical Studies : Bis(cyclopentadienyl)niobium(IV) dichloride has been used in studies focusing on its electrochemical properties and electron spin resonance. These studies contribute to understanding its electrochemical behavior and molecular structure (Hunter et al., 1990).
Formation of Pseudo-Halide Complexes : It serves as a precursor for forming various pseudo-halide complexes. These complexes have been characterized based on their physical, analytical, and infrared spectral studies (Vij et al., 1978).
Thermochemical Applications : The compound has been studied for its thermochemical properties, specifically in the context of Zr-H, Zr-C, Zr-O, Zr-I, Nb-C, Nb-I, and Nb-S bonds (Diogo et al., 1993).
Synthesis of Sandwich-Type Molecules : It has been used in the synthesis of novel sandwich-type molecules like bis(phthalocyaninato)niobium(IV), which are of interest due to their unusual properties and potential applications in material science (Donzello et al., 1997).
Organometallic Chemistry : Bis(cyclopentadienyl)niobium(IV) dichloride is important in the field of organometallic chemistry, where it forms various complexes and exhibits interesting reactivity and bonding characteristics (Herberich et al., 1991).
Antitumor Activity : Research into its derivatives and related compounds has explored their potential as antitumor agents. This is part of a broader investigation into the antitumor activity of early transition metal complexes (Köpf-Maier & Köpf, 1994).
Hydride Chemistry : It also plays a role in the hydride chemistry of niobium and tantalum, influencing the chemical and spectroscopic properties of related complexes (Antiñolo et al., 1999).
Safety and Hazards
Bis(cyclopentadienyl)niobium(IV) dichloride is considered hazardous. It is advised to avoid contact with skin and eyes, and formation of dust and aerosols . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .
Relevant Papers There are several papers related to Bis(cyclopentadienyl)niobium(IV) dichloride, but the specific details of these papers are not provided in the available sources .
Propriétés
InChI |
InChI=1S/2C5H5.2ClH.Nb/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWZQTUXXEBCR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Nb]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Nb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)niobium(IV) dichloride | |
CAS RN |
12793-14-5 |
Source


|
| Record name | Bis(cyclopentadienyl)niobium(IV) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








